Kopsinine

X-ray crystallography solid-state characterization alkaloid salt formation

Researchers screening aspidofractinine alkaloids for multidrug resistance (MDR) reversal activity require a structurally matched inactive comparator to validate assay specificity. Generic alkaloid substitution is unreliable due to pronounced structure-activity divergence within this class-minor scaffold modifications can invert pharmacological response directionality. • Validated negative control: Kopsinine shows no appreciable MDR reversal activity in vincristine-resistant KB (VJ-300) assays, unlike active analogs (kopsiflorine, pleiocarpine, 11-methoxykopsilongine). • Enantioselective synthesis benchmark: Both natural (-)-kopsinine and ent-(+)-kopsinine are accessible via validated total synthesis routes (nitroaryl transfer cascade or SmI₂-mediated transannular cyclization), enabling chiral method validation. • Crystallographic standard: The sp³-hybridized N1 indoline nitrogen enables double salt formation with intramolecular hydrogen bonding-a feature absent in indole alkaloids-making kopsinine a representative model for solid-state studies.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 559-51-3
Cat. No. B1673752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKopsinine
CAS559-51-3
Synonymskopsinine
kopsinine dihydrochloride, (2alpha,3beta,5alpha)-isome
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4
InChIInChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18-,19+,20+,21+/m0/s1
InChIKeyIYLRRIUNGGQRTN-NWRWZVFGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kopsinine: Evidence for Procurement & Research


Kopsinine (CAS 559-51-3) is a monoterpene indole alkaloid belonging to the aspidofractinine structural subclass, with molecular formula C21H26N2O2 and molecular weight 338.44 g/mol [1]. It occurs naturally in several plant species, including Kopsia officinalis, Vinca erecta, Hunteria zeylanica, and Pleiocarpa mutica, where it functions as a secondary metabolite [2][3]. The compound is commercially available as a reference standard or research reagent, typically with HPLC purity ≥95%, for applications in natural product chemistry, synthetic methodology development, and pharmacological screening .

Natural Product Reference
Monoterpene indole alkaloid, aspidofractinine subclass; suitable as a chromatographic reference standard
Commercially available with HPLC purity ≥95%
Solid-State Characterization
Indoline (sp³ N1) scaffold enables double salt formation; distinct from indole alkaloids
Relevant for crystallography and salt-form screening studies
Synthetic Methodology
Enantioselective total synthesis routes established; both (−)- and ent-(+)-kopsinine accessible
Benchmark scaffold for aspidofractinine synthesis development

Kopsinine Differentiation in Aspidofractinines


The aspidofractinine alkaloid class exhibits pronounced structure-activity divergence that precludes generic interchangeability. Direct comparative studies demonstrate that subtle structural modifications—including the presence or absence of the 3-to-17 oxo-bridge, specific substitution patterns, and stereochemical configuration—profoundly alter pharmacological outcomes, from dose-related depressor effects to outright pressor responses, or from appreciable MDR-reversal activity to complete inactivity [1][2]. This class-level heterogeneity necessitates compound-specific evaluation rather than analog substitution based solely on scaffold similarity. The following evidence items quantify precisely where kopsinine occupies a distinct position relative to its closest structural and functional comparators.

3-to-17 oxo-bridge flips cardiovascular response direction
Alkaloids lacking this bridge lower blood pressure in rodent models, whereas bridge-containing analogs may increase it. Substitution without structural verification can invert assay outcomes.
MDR reversal activity not transferable across analogs
Only 6 out of 22 aspidofractinine alkaloids showed MDR reversal activity; kopsinine was inactive. Using a close analog as replacement may introduce unintended chemosensitization effects.
Salt formation behavior differs by nitrogen hybridization
Kopsinine’s sp³ N1 supports dihydrohalide salts; indole analogs with sp² N1 cannot form comparable double salts. This alters crystallinity and solubility in formulation studies.

Kopsinine Evidence vs. Comparators


Crystal Structure & Salt Formation: Indoline vs. Indole

Kopsinine is an indoline alkaloid (2,3-dihydroindole) with an sp³-hybridized N1 nitrogen atom, in contrast to indole alkaloids which possess an sp²-hybridized N1 nitrogen. This hybridization difference directly influences salt formation behavior: the tetrahedral N1 hybridization in kopsinine facilitates the formation of double salts (dihydrohalides), a property that is unlikely for indole and indolinine alkaloids due to their planar N1 geometry [1]. In halogen double salts of kopsinine, an intramolecular hydrogen bond forms between one proton of the NH₂ group and the oxygen of the methoxycarbonyl group—an interaction absent in both the mono salts and the pure free base form [1].

Salt Formation Capacity
Class-level inference
sp³ N1 (indoline) enables double salt; sp² N1 (indole) does not
Supports solid-state formulation studies
Data to verify for specific salt forms and conditions
X-ray crystallography solid-state characterization alkaloid salt formation structural biology

Blood Pressure: Depressor vs. Pressor Alkaloids

A comparative in vivo study of aspidofractinine-type alkaloids in anesthetized spontaneously hypertensive rats (SHR) established a clear structural determinant for depressor activity: only alkaloids lacking the 3-to-17 oxo-bridge in the aspidofractinine skeleton effectively lowered mean arterial blood pressure (MABP) [1]. Kopsingine, kopsaporine, kopsamine, and methyl 11,12-methylenedioxychanofruiticosinate (all lacking the oxo-bridge) produced linear dose-related MABP decreases across 0.2–10.0 mg/kg i.v. In contrast, kopsidine A (which retains the oxo-bridge) produced a small dose-related MABP increase across the same dose range [1]. Kopsinine's specific activity in this assay is not reported in the available literature—this evidence serves as class-level guidance for interpreting potential screening outcomes.

Blood Pressure Response
Class-level inference
Kopsinine data not reported; structural classification: intact oxo-bridge
Class-level structure-activity guidance only
Requires direct testing for kopsinine-specific response
cardiovascular pharmacology spontaneously hypertensive rat alkaloid structure-activity relationship blood pressure regulation

MDR Reversal: Kopsinine vs. Active Analogs

A systematic evaluation of 22 aspidofractinine-type indole alkaloids for multidrug resistance (MDR) reversal activity in vincristine-resistant KB cells identified six compounds with appreciable activity: kopsiflorine, kopsamine, pleiocarpine, 11-methoxykopsilongine, lahadinine A, and N-methoxycarbonyl-11,12-methylenedioxy-Δ¹⁶,¹⁷-kopsinine [1]. Kopsinine was not among the active compounds in this assay, despite its inclusion in the broader class. This negative result provides a defined selectivity benchmark: researchers evaluating MDR reversal should anticipate that kopsinine lacks this specific activity, whereas the six named analogs demonstrate quantifiable MDR-reversing effects.

MDR Reversal Activity
Direct head-to-head comparison
Kopsinine: inactive; 6/22 analogs active in VJ-300 assay
Validated negative control for MDR reversal screening
Do not use as a positive comparator in chemosensitization studies
multidrug resistance P-glycoprotein cancer chemosensitization vincristine-resistant KB cells

Total Synthesis: Kopsinine vs. Analogues

An enantioselective total synthesis of (−)-kopsinine has been achieved using a nitroaryl transfer cascade strategy (intramolecular conjugate addition/Truce–Smiles/E1cb cascade of 2-nitrobenzenesulfonamide-functionalized cyclohexenones) [1]. This same cascade strategy was successfully extended to the synthesis of (−)-limaspermidine and (−)-kopsinilam, demonstrating a unified synthetic approach applicable across multiple aspidofractinine alkaloids [1]. Additionally, the total synthesis of (−)-kopsinine and its unnatural enantiomer ent-(+)-kopsinine has been reported via an alternative route employing a late-stage SmI₂-mediated transannular free radical conjugate addition for construction of the core bicyclo[2.2.2]octane ring system with C21–C2 bond formation [2].

Total Synthesis Routes
Direct head-to-head comparison
Nitroaryl transfer cascade and SmI₂-mediated radical cyclization established
Multiple synthetic strategies support chiral standard development
Both natural and unnatural enantiomers accessible
enantioselective total synthesis nitroaryl transfer cascade alkaloid synthetic methodology unnatural enantiomer synthesis

AChE Docking: Kopsinine vs. Pleiocarpine

In a molecular docking study evaluating thirteen plant-derived alkaloids for anti-cholinergic action against acetylcholinesterase (AChE), pleiocarpine demonstrated promising anti-cholinergic potential, while its amino derivative exhibited approximately six-fold higher activity than the parent pleiocarpine [1]. Kopsinine was included in this screening panel but did not exhibit the level of activity shown by pleiocarpine and its derivatives. Pleiocarpine and its amino derivative were found to be superior AChE inhibitors compared to the clinically used drugs tacrine and rivastigmine in this docking analysis [1].

AChE Docking Rank
Direct head-to-head comparison
Pleiocarpine and amino derivative ranked higher than kopsinine
Pleiocarpine should be prioritized for AChE inhibition studies
Kopsinine not a lead compound in this in silico panel
acetylcholinesterase inhibition Alzheimer's disease molecular docking in silico screening anti-cholinergic alkaloids

Cytotoxicity: Kopsinine vs. Kopsia Alkaloids

A 2026 phytochemical investigation of Kopsia officinalis roots yielded ten aspidofractinine-type alkaloids, including four previously unreported compounds (kopsifficinines A–D, 1–4), all of which were characterized for cytotoxic activity [1]. Kopsinine, a known aspidofractinine alkaloid also present in Kopsia species, was not identified among the cytotoxic active principles in this screening. This indicates that among the aspidofractinine alkaloids co-occurring in Kopsia officinalis, the newly identified kopsifficinines A–D and other active congeners—rather than kopsinine—are responsible for the observed cytotoxic effects.

Cytotoxicity Profile
Class-level inference
Kopsinine not among cytotoxic actives from K. officinalis; newly identified congeners show activity
Cytotoxic activity attributed to other aspidofractinine alkaloids
Kopsinine should not be assumed as a cytotoxic principle
cytotoxicity screening natural product isolation Kopsia officinalis aspidofractinine alkaloids

Kopsinine Research & Application Scenarios


Solid-State Characterization: Indoline Salts

Researchers conducting crystallographic or solid-state characterization studies of alkaloid salts should select kopsinine specifically when investigating the salt-forming behavior of indoline (2,3-dihydroindole) versus indole alkaloids. The experimentally determined sp³ hybridization of the N1 nitrogen atom in kopsinine enables double salt (dihydrohalide) formation with intramolecular hydrogen bonding between the NH₂ group proton and the methoxycarbonyl oxygen—a structural feature absent in indole and indolinine alkaloids due to their planar sp² N1 geometry [1]. Kopsinine serves as a representative indoline alkaloid for comparative studies of salt stoichiometry, crystal packing, and hydrogen-bonding networks.

MDR Reversal Screening: Negative Control

Kopsinine is a validated negative control for multidrug resistance (MDR) reversal screening in vincristine-resistant KB (VJ-300) cell assays. A systematic evaluation of 22 aspidofractinine-type alkaloids demonstrated that kopsiflorine, kopsamine, pleiocarpine, 11-methoxykopsilongine, lahadinine A, and N-methoxycarbonyl-11,12-methylenedioxy-Δ¹⁶,¹⁷-kopsinine possess appreciable MDR reversal activity, whereas kopsinine does not [2]. Researchers should procure kopsinine as a structurally matched inactive comparator when characterizing the MDR-reversing potency of active aspidofractinine alkaloids.

Synthetic Methods & Chiral Standards

Kopsinine is an established target for enantioselective total synthesis methodology development. Validated synthetic routes include the nitroaryl transfer cascade strategy (intramolecular conjugate addition/Truce–Smiles/E1cb cascade) applicable to (−)-kopsinine, (−)-limaspermidine, and (−)-kopsinilam [3], and the SmI₂-mediated transannular free radical conjugate addition route enabling synthesis of both natural (−)-kopsinine and unnatural ent-(+)-kopsinine [4]. Researchers developing new synthetic methodologies for aspidofractinine alkaloids should select kopsinine as a benchmark scaffold due to the availability of multiple orthogonal synthetic approaches and the accessibility of both enantiomers for chiral analytical method validation.

Cardiovascular Pharmacology: Aspidofractinine SAR

In cardiovascular pharmacology research involving aspidofractinine alkaloids, kopsinine should be included in screening panels specifically to evaluate the functional significance of the 3-to-17 oxo-bridge. Comparative studies in spontaneously hypertensive rats (SHR) demonstrate that alkaloids lacking this bridge (kopsingine, kopsaporine, kopsamine, methyl 11,12-methylenedioxychanofruiticosinate) produce linear dose-related MABP decreases (0.2–10.0 mg/kg i.v.), while bridge-containing kopsidine A produces a small dose-related MABP increase [5]. Kopsinine's structural features position it as a relevant comparator for dissecting the pharmacophoric elements governing cardiovascular response directionality within this alkaloid class.

Application
Selection Property
Validation Focus
Solid-state alkaloid salt studies
Indoline (sp³ N1) salt-forming capacity
Double salt stoichiometry and H-bonding network verification
MDR reversal screening (negative control)
Structurally matched inactive aspidofractinine
Benchmarking against active analogs in resistant cell models
Enantioselective synthesis development
Established synthetic routes with enantiomer access
Method reproducibility and chiral purity validation
Cardiovascular SAR studies
3-to-17 oxo-bridge functional determinant
Blood pressure response directionality in hypertensive models

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